Cas no 83901-88-6 (Ethyl 4-(Cyanomethyl)benzoate)

Ethyl 4-(Cyanomethyl)benzoate structure
Ethyl 4-(Cyanomethyl)benzoate structure
Product Name:Ethyl 4-(Cyanomethyl)benzoate
CAS No:83901-88-6
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD14544840
CID:60628
PubChem ID:11989373
Update Time:2024-10-26

Ethyl 4-(Cyanomethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 4-(Cyanomethyl)benzoic acid ethyl ester
    • p-Toluic acid, α-cyano-, ethyl ester (6CI)
    • p-Toluic acid, α-isocyano-, methyl ester (7CI)
    • Ethyl 4-(cyanomethyl)benzoate
    • IOZDJXZPSPNHRS-UHFFFAOYSA-N
    • Benzoic acid, 4-(cyanomethyl)-, ethyl ester
    • 4-(cyano-methyl)-benzoic acid ethyl ester
    • Ethyl 4-cyanomethylbenzoate
    • SCHEMBL3967293
    • 4-cyanomethylbenzoic acid ethyl ester
    • 4-cyanomethyl benzoic acid ethyl ester
    • Ethyl4-(cyanomethyl)benzoate
    • 83901-88-6
    • MFCD14544840
    • AKOS015838695
    • NS-01732
    • DTXSID80475297
    • ethyl 4-cyanomethyl-benzoate
    • Ethyl 4-(Cyanomethyl)benzoate
    • MDL: MFCD14544840
    • Inchi: 1S/C11H11NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3
    • InChI Key: IOZDJXZPSPNHRS-UHFFFAOYSA-N
    • SMILES: N#CCC1C=CC(C(OCC)=O)=CC=1

Computed Properties

  • Exact Mass: 189.078978594g/mol
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • Density: 1.112
  • Boiling Point: 325.971 °C at 760 mmHg
  • Flash Point: 153.252 °C

Ethyl 4-(Cyanomethyl)benzoate Pricemore >>

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Ethyl 4-(Cyanomethyl)benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Zinc fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  Phosphorane, tricyclohexyl[(dicyclohexylphosphino)(2,6-diethoxyphenyl)methylene]… Solvents: Dimethylformamide ,  Cyclopentyl methyl ether ;  1 h, rt
1.2 40 h, 60 °C
Reference
Computer-Driven Development of Ylide Functionalized Phosphines for Palladium-Catalyzed Hiyama Couplings
Goebel, Jonas F.; et al, Angewandte Chemie, 2023, 62(9),

Production Method 2

Reaction Conditions
1.1 Reagents: Zinc fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  8 h, 90 °C; 90 °C → rt
Reference
Mild Palladium-Catalyzed Selective Monoarylation of Nitriles
Wu, Lingyun; et al, Journal of the American Chemical Society, 2005, 127(45), 15824-15832

Production Method 3

Reaction Conditions
1.1 Reagents: Zinc fluoride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  8 - 18 h, 90 °C
Reference
Trimethylsilylacetonitrile - First Update to document cited in CA149:223168
Watt, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ;  24 h, reflux; cooled
1.2 Reagents: Pyridine Solvents: Benzene ;  24 h, reflux
Reference
Orientation and Dynamics of Chainlike Dipole Arrays: Donor-Acceptor-Substituted Oligophenylenevinylenes in a Polymer Matrix
Former, C.; et al, Macromolecules, 1999, 32(25), 8551-8559

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 130 °C
Reference
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation
Velcicky, Juraj; et al, Journal of the American Chemical Society, 2011, 133(18), 6948-6951

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Benzene
1.2 -
1.3 Reagents: Sodium chloride ,  Water Solvents: Dimethyl sulfoxide
Reference
An unusual reaction of ethyl 4-(bromomethyl)benzoate with carbanions of substituted ethyl acetates
Anand, Ramesh C.; et al, Chemical Communications (Cambridge), 1999, (15), 1415-1416

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  (1R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diethylphosphino)ferro… Solvents: Ethanol ;  20 h, 135 °C
Reference
An Efficient Catalyst for Pd-Catalyzed Carbonylation of Aryl Arenesulfonates
Cai, Chaoxian; et al, Organic Letters, 2006, 8(22), 5161-5164

Production Method 8

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous chloride ,  N1-(2-Methyl-1-naphthalenyl)-N2-(2-pyridinylmethyl)ethanediamide Solvents: Ethanol ;  24 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  12 - 36 h, 80 °C
Reference
Assembly of α-(Hetero)aryl Nitriles via Copper-Catalyzed Coupling Reactions with (Hetero)aryl Chlorides and Bromides
Chen, Ying; et al, Angewandte Chemie, 2021, 60(13), 7082-7086

Production Method 9

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Mesitylene ;  10 min, rt; 5 h, 140 °C
Reference
Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts with Aryl Halides and Triflates
Shang, Rui; et al, Angewandte Chemie, 2011, 50(19), 4470-4474

Production Method 10

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  5 min, rt
1.2 16 h, reflux
Reference
Overcoming inaccessibility of fluorinated imines - synthesis of functionalized amines from readily available fluoroacetamides
Czerwinski, Pawel J.; et al, Chemical Communications (Cambridge, 2019, 55(64), 9436-9439

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ;  30 min, rt; 1 h, rt
2.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Mesitylene ;  10 min, rt; 5 h, 140 °C
Reference
Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts with Aryl Halides and Triflates
Shang, Rui; et al, Angewandte Chemie, 2011, 50(19), 4470-4474

Production Method 12

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  3 h, -78 °C; 16 h, 23 °C
1.2 16 h, 23 °C
2.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 130 °C
Reference
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation
Velcicky, Juraj; et al, Journal of the American Chemical Society, 2011, 133(18), 6948-6951

Ethyl 4-(Cyanomethyl)benzoate Raw materials

Ethyl 4-(Cyanomethyl)benzoate Preparation Products

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